Santalidol

Description

Contextualization of Santalidol within Modern Organic Chemistry

This compound is a bicyclic sesquiterpene alcohol derivative. Its structure incorporates a substituted cyclohexane (B81311) ring and a bicyclo[2.2.1]heptane (norbornane) system. wikidata.orgthegoodscentscompany.com The synthesis and study of complex organic molecules like this compound are central to modern organic chemistry. This field focuses on the structure, properties, composition, reactions, and synthesis of carbon-containing compounds. tsinghua.edu.cnjhu.edu The complexity of this compound's structure, featuring multiple rings, stereocenters, and functional groups (alcohol and ether), presents challenges and opportunities in synthetic methodology and structural analysis. wikidata.orglumenlearning.com Research in this area often involves designing efficient synthetic routes, developing new reaction methodologies, and utilizing advanced spectroscopic techniques for structure elucidation. lumenlearning.comsolubilityofthings.comopenaccessjournals.com

Historical Context of Research on Analogous Complex Organic Molecules

The investigation of complex organic molecules has a rich history, evolving from the early isolation of natural products to the sophisticated total synthesis efforts of today. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 was a pivotal moment, demonstrating that organic compounds could be synthesized from inorganic precursors, challenging the vitalism theory. solubilityofthings.comboronmolecular.comekb.eg This laid the groundwork for the rapid advancement of organic chemistry. Key figures like August Kekulé contributed structural theories that enabled a more systematic approach to synthesis. solubilityofthings.comboronmolecular.com The 20th century saw significant progress with the development of new synthetic methodologies and the total synthesis of complex natural products like cholesterol and vitamin B12 by chemists such as Robert Burns Woodward and Elias James Corey, who made groundbreaking contributions to the field. lumenlearning.comopenaccessjournals.com These historical efforts in synthesizing complex molecules provided the foundation of knowledge and techniques that are applied to compounds like this compound. The development of stereoselective synthesis methods has been particularly important for accessing specific isomers of chiral molecules, which is relevant given that this compound is described as a group of stereoisomers. wikidata.orglumenlearning.com

Significance of this compound Investigation in Contemporary Chemical Research

The investigation of this compound holds significance in contemporary chemical research for several reasons. Its intricate structure serves as a challenging target for synthetic chemists, driving the development of novel synthetic strategies and methodologies. solubilityofthings.comekb.eg Understanding the chemical behavior and properties of such complex molecules contributes to the broader knowledge base of organic chemistry. openaccessjournals.com Furthermore, research into compounds with bicyclic and cyclohexanol (B46403) motifs is relevant to the study of natural products and the development of new materials. jhu.edulumenlearning.com While this compound is noted as a fragrance agent, academic research focuses on its fundamental chemical aspects, including synthesis, structural characterization, and reactivity, rather than applied uses like dosage or safety profiles. thegoodscentscompany.com The study of its properties, such as boiling point, flash point, and solubility, contributes to a comprehensive understanding of its physical chemistry. thegoodscentscompany.com

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.2245802 Da |

| CAS Registry No. | 17735-99-8 |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 301.11 °C (est) @ 760.00 mm Hg |

| Flash Point | 99.40 °C (est) |

| Solubility | Soluble in alcohol, practically insoluble in water (est) |

Table 2: Identifiers for this compound

| Identifier | Value |

| PubChem CID | 86619 |

| CAS Registry No. | 17735-99-8 |

| InChI Key | RGGISOXPWGFYBO-UHFFFAOYSA-N |

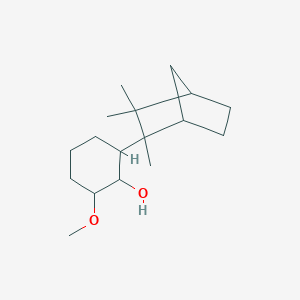

Structure

2D Structure

Properties

CAS No. |

17735-99-8 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-methoxy-6-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

InChI |

InChI=1S/C17H30O2/c1-16(2)11-8-9-12(10-11)17(16,3)13-6-5-7-14(19-4)15(13)18/h11-15,18H,5-10H2,1-4H3 |

InChI Key |

RGGISOXPWGFYBO-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)C3CCCC(C3O)OC)C |

Other CAS No. |

17735-99-8 |

Origin of Product |

United States |

Investigative Approaches for Santalidol Biosynthesis

Theoretical Frameworks for Biogenesis of Cyclohexanol (B46403) Derivatives

The biogenesis of cyclohexanol derivatives like Santalidol typically involves the cyclization of a linear or branched isoprenoid precursor. In the case of sesquiterpenes, the direct precursor is farnesyl diphosphate (B83284) (FPP) researchgate.netplos.orgnih.govnih.govmdpi.com. The cyclization of FPP, a fifteen-carbon isoprenoid, is a key step catalyzed by terpene synthases nih.govmdpi.commdpi.com. This process can involve ionization and electrophilic attack of the resulting allylic cation on a double bond within the FPP molecule, leading to the formation of various cyclic sesquene skeletons, including those that serve as precursors to cyclohexanol derivatives mdpi.com. The precise folding and conformation of FPP within the enzyme's active site dictate the cyclization pathway and the resulting cyclic structure mdpi.com. Subsequent modifications, such as hydroxylation, then convert the hydrocarbon skeleton into the final alcohol form, this compound nih.gov.

Enzymatic Systems Potentially Involved in Complex Molecule Formation

The formation of this compound from FPP is a multi-step enzymatic process. The key enzymes involved are terpene synthases and cytochrome P450 monooxygenases.

Consideration of Putative Biosynthetic Enzymes and Pathways for Related Structures

The biosynthesis of this compound is closely related to the biosynthesis of other santalols (α-santalol, β-santalol, epi-β-santalol) and bergamotol, which are major components of sandalwood oil researchgate.netplos.orgacs.org. The initial step involves the synthesis of FPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by farnesyl diphosphate synthase (FPPS) researchgate.netplos.orgnih.govnih.gov. FPP is then cyclized by a santalene synthase (SaSSy in Santalum album) researchgate.netplos.orgnih.govnih.govmdpi.com. SaSSy is a terpene cyclase that produces a mixture of cyclic sesquiterpene hydrocarbons, including α-santalene, β-santalene, and epi-β-santalene, as well as α-exo-bergamotene researchgate.netplos.orgnih.govmdpi.com. These hydrocarbons are then hydroxylated by cytochrome P450 monooxygenases (CYP450s) to form the corresponding santalols and bergamotol researchgate.netplos.orgnih.govmdpi.commdpi.com. Specifically, CYP76F subfamily enzymes in Santalum album have been identified as catalyzing the hydroxylation of santalenes and bergamotene (B12702309) at the terminal allylic methyl groups plos.orgacs.org.

While the general pathway for santalols is established, the specific enzymes and steps leading precisely to this compound (which is structurally similar to, but distinct from, α- and β-santalol) would likely involve similar classes of enzymes: a sesquiterpene synthase to form a specific cyclohexene (B86901) precursor and a cytochrome P450 to introduce the hydroxyl group at the correct position and stereochemistry. Research on related sesquiterpene biosynthesis in other plants, such as Toona sinensis or Cinnamomum burmannii, also highlights the role of terpene synthases and downstream modifying enzymes like CYP450s in generating structural diversity mdpi.comnih.gov.

Molecular Biology Techniques for Enzyme Discovery and Characterization

Molecular biology techniques are essential for identifying and characterizing the enzymes involved in this compound biosynthesis. These techniques include:

Transcriptome Sequencing: Analyzing the RNA transcripts present in tissues that produce this compound (such as the heartwood of sandalwood) can help identify genes encoding putative biosynthetic enzymes based on their expression patterns and homology to known terpene synthases and cytochrome P450s from other plants plos.orgnih.gov.

Cloning and Heterologous Expression: Once candidate genes are identified, they can be cloned and expressed in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae nih.govnih.govmdpi.comresearchgate.netnih.govnih.gov. This allows for the functional characterization of the enzymes by feeding them the presumed substrates (like FPP or specific santalene isomers) and analyzing the products formed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) plos.orgplos.org.

Enzyme Assays: In vitro enzyme assays with purified recombinant enzymes can confirm their catalytic activity and substrate specificity nih.gov.

Site-Directed Mutagenesis: Modifying specific amino acids in the enzyme sequence can help understand their role in catalysis and product specificity nih.gov.

Protein Engineering: Techniques like enzyme fusion can be used to improve the efficiency of the pathway in heterologous hosts by bringing enzymes in close proximity mdpi.com.

Studies on santalol (B192323) biosynthesis have successfully employed these techniques to identify and characterize SaFDS (farnesyl diphosphate synthase), SaSSy (santalene synthase), and various SaCYP76F enzymes plos.orgnih.govnih.gov.

Genetic and Genomic Methodologies for Pathway Elucidation

Genetic and genomic approaches provide insights into the organization and regulation of the genes involved in this compound biosynthesis.

Genome Sequencing and Analysis: Sequencing the genome of this compound-producing plants allows for the identification of gene clusters that may contain multiple genes involved in the pathway nih.govplos.orgfrontiersin.org. Bioinformatic tools can be used to predict the function of genes within these clusters based on homology to known biosynthetic genes nih.govfrontiersin.org.

Comparative Genomics: Comparing the genomes of this compound-producing and non-producing varieties or related species can help pinpoint genes that are unique to the producing organisms or correlated with this compound production frontiersin.orgnih.gov.

Transcriptional Profiling: Analyzing gene expression levels in different tissues or under different conditions (e.g., developmental stages, environmental stress) can identify genes that are co-expressed with this compound accumulation, suggesting their involvement in the pathway nih.govoup.com. Studies have shown that drought stress can induce the expression of genes in the santalol synthesis pathway in Santalum album oup.com.

Gene Silencing or Overexpression: Manipulating the expression of candidate genes in the plant can help confirm their role in this compound biosynthesis wikipedia.org.

Promoter Analysis: Studying the regulatory regions (promoters) of biosynthetic genes can identify transcription factors that control their expression, providing insights into pathway regulation mdpi.com.

These methodologies have been instrumental in identifying key genes like SaSSY and SaCYP76F involved in santalol biosynthesis plos.orgnih.govmdpi.com.

Isotopic Labeling Studies for Precursor Incorporation Analysis

Isotopic labeling studies are powerful tools for tracing the flow of atoms from primary metabolites into the final product and confirming the proposed biosynthetic pathway.

Feeding Experiments with Labeled Precursors: Providing plants or engineered microorganisms with substrates labeled with stable isotopes (such as ¹³C or ²H) allows researchers to track which atoms from the precursor are incorporated into the this compound molecule silantes.comnih.govboku.ac.atmdpi.com. Common labeled precursors for terpenoid biosynthesis include ¹³C-labeled glucose, acetate, IPP, or DMAPP nih.govsilantes.com.

Analysis of Label Distribution: After feeding, the this compound is isolated, and the pattern of isotopic labeling within the molecule is determined using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) nih.gov. The distribution of the label provides direct evidence for how the precursor is assembled into the final product and can help confirm or refine proposed biosynthetic routes boku.ac.at.

Stereochemical Analysis: Using stereospecifically labeled precursors can provide information about the stereochemistry of the enzymatic reactions involved boku.ac.at.

While specific isotopic labeling studies for this compound were not prominently found, this technique has been widely applied to elucidate the biosynthesis of other terpenes and natural products, including the mevalonate (B85504) and MEP pathways which supply the precursors for this compound boku.ac.at. The principles and methodologies developed in these studies are directly applicable to investigating this compound biosynthesis. boku.ac.at

Biotechnological Production Strategies for Santalidol Conceptual and Analogous Systems

General Principles of Heterologous Production of Complex Organic Compounds

Heterologous production involves engineering a host organism, typically a microorganism, to produce a compound that it does not naturally synthesize. This approach is particularly valuable for complex organic molecules, such as natural products, that are difficult or uneconomical to produce through traditional chemical synthesis or extraction from limited natural sources. nih.govmpg.deannualreviews.orgscilit.comresearchgate.netmdpi.com The core principle is to introduce the necessary genetic machinery (genes encoding the biosynthetic enzymes) into a suitable host, creating a "microbial cell factory". nih.govmdpi.comresearchgate.netacs.orgnih.govresearchgate.net This allows for controlled and potentially scalable production using renewable feedstocks. nih.govieabioenergy.comils.res.incsir.co.zavttresearch.comgrida.noeuropa.euupv.es

The process generally involves identifying the complete biosynthetic pathway of the target compound, including all enzymes and intermediate steps. These genes are then cloned into expression vectors or integrated into the host organism's genome. nih.govacs.orgresearchgate.net Challenges in heterologous production include ensuring the functional expression of foreign enzymes, optimizing metabolic flux towards the desired product, minimizing the production of byproducts, and managing potential toxicity of the product or intermediates to the host cell. researchgate.netresearchgate.net

Metabolic Engineering Approaches for Novel Compound Biosynthesis

Metabolic engineering is a key discipline in the heterologous production of complex organic compounds. It involves the targeted modification of cellular and metabolic networks to enhance the production of a desired molecule. researchgate.netacs.orgpnas.org For novel compound biosynthesis, metabolic engineering focuses on designing and optimizing artificial or non-native pathways within the host organism. mdpi.comacs.orgresearchgate.net

This can involve introducing entire biosynthetic gene clusters, modifying existing host pathways to channel precursors towards the desired product, or creating de novo pathways using enzymes from different organisms. mdpi.comacs.org Advanced tools from synthetic biology and genome engineering facilitate the construction, control, and optimization of these metabolic pathways. nih.govmpg.de

Selection and Optimization of Microbial Cell Factories

The selection of an appropriate microbial host, or "cell factory," is a critical first step in the biotechnological production of complex organic compounds. mdpi.comresearchgate.netacs.orgresearchgate.net Ideal hosts possess characteristics such as rapid growth on inexpensive carbon sources, well-established genetic manipulation tools, robustness to process conditions, and a good understanding of their metabolic pathways. acs.org

Commonly used microbial cell factories include Escherichia coli and Saccharomyces cerevisiae (yeast) due to their extensive characterization and the availability of a wide range of genetic engineering tools. nih.govacs.orgnih.gov Yeast, in particular, is often favored for the production of complex plant natural products, including terpenoids, as it naturally utilizes the mevalonate (B85504) pathway, a key route for the biosynthesis of isoprenoid precursors like farnesyl pyrophosphate (FPP), which is a precursor to sesquiterpenes. researchgate.netmdpi.comwikipedia.orgwikipedia.org

Optimization of the selected microbial cell factory involves several strategies to improve the yield and productivity of the target compound. This includes optimizing gene expression levels, balancing metabolic flux to prevent the accumulation of toxic intermediates, enhancing the supply of precursors and cofactors, and engineering tolerance to the product or other inhibitory compounds. mdpi.comresearchgate.netresearchgate.netpnas.org Evolutionary engineering and adaptive laboratory evolution can also be employed to select for strains with improved production capabilities. researchgate.netpnas.org

Pathway Reconstruction and Optimization in Engineered Hosts

Pathway reconstruction involves assembling the genes encoding the necessary enzymes for the biosynthesis of the target compound within the chosen host organism. This can range from introducing a few heterologous genes to reconstructing entire multi-step pathways. nih.govacs.orgresearchgate.net Databases providing information on metabolic pathways, enzymes, and genes are valuable resources for identifying candidate genes. acs.org

Optimization of the reconstructed pathway is crucial for achieving high titers and yields. This often requires fine-tuning the expression levels of each enzyme in the pathway to ensure balanced flux and prevent bottlenecks or the accumulation of inhibitory intermediates. nih.govannualreviews.orgscilit.commdpi.comresearchgate.net Strategies include using promoters of varying strengths, optimizing ribosome binding sites, and controlling gene copy numbers. nih.govresearchgate.net Protein engineering can also be used to improve enzyme activity, specificity, or stability within the host environment. nih.gov

For compounds like Santalidol, which is structurally related to sesquiterpenes, the biosynthetic pathway would likely involve the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for the production of the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.orgresearchgate.net These precursors are then condensed to form farnesyl pyrophosphate (FPP) (C15), the direct precursor for sesquiterpenes. mdpi.comwikipedia.org Subsequent enzymatic steps, catalyzed by sesquiterpene synthases and potentially other modifying enzymes (e.g., oxidases, methyltransferases), would lead to the formation of the final product. Reconstructing and optimizing these steps in a heterologous host would be essential for this compound production.

An example of pathway reconstruction and optimization is the engineering of Saccharomyces cerevisiae for the production of plant natural products derived from the mevalonate pathway, such as vanillin (B372448) or isoprenoids like linalool (B1675412) and geraniol. researchgate.netmdpi.comresearchgate.net This involves overexpressing key enzymes in the mevalonate pathway and introducing heterologous plant enzymes responsible for the final product formation. mdpi.comresearchgate.net

Bioprocess Development for Scalable Production

Bioprocess development focuses on designing and optimizing the fermentation and downstream processing steps required to produce the target compound at a commercially relevant scale. csir.co.zavttresearch.comupv.esmdpi.comuk-cpi.com This involves transitioning from laboratory-scale experiments to pilot-scale and eventually industrial-scale production. vttresearch.comuk-cpi.com

Key aspects of bioprocess development include optimizing fermentation parameters such as temperature, pH, aeration, agitation, and nutrient feeding strategies to maximize cell growth and product formation. uk-cpi.com The choice of fermentation mode (batch, fed-batch, or continuous) also impacts productivity and yield. uk-cpi.com

Downstream processing involves the separation and purification of the target compound from the fermentation broth. This can be particularly challenging for intracellular products or compounds with similar properties to other fermentation components. Techniques such as centrifugation, filtration, extraction, chromatography, and crystallization may be employed depending on the physical and chemical properties of the product. vttresearch.com Efficient and cost-effective downstream processing is crucial for the economic viability of the bioprocess.

Scalability assessment and optimization are integral to bioprocess development. This involves understanding how the process performs at different volumes and identifying potential bottlenecks or changes in optimal conditions as the scale increases. vttresearch.comuk-cpi.com

Economic and Environmental Sustainability in Bio-derived Chemical Production

The production of bio-derived chemicals like potential bio-based this compound offers opportunities for improved economic and environmental sustainability compared to traditional petrochemical processes. ieabioenergy.comils.res.ingrida.noeuropa.eualignedproject.eu

From an economic perspective, using renewable feedstocks, such as agricultural residues or waste streams, can reduce reliance on volatile fossil fuel prices and potentially lower raw material costs. csir.co.zaupv.es Optimized bioprocesses can operate at lower temperatures and pressures, potentially reducing energy consumption. nih.gov However, scaling up bioproduction can be costly, requiring significant investment in infrastructure and technology. ils.res.in Achieving high product titers and efficient downstream processing are crucial for economic competitiveness.

Government policies, incentives, and industry commitment are important drivers for the advancement and adoption of sustainable bio-based chemical production. ils.res.in

Chemical Synthesis Methodologies for Santalidol and Analogues

Fundamental Principles of Organic Chemical Synthesis

Organic chemical synthesis is a cornerstone of modern chemistry, focusing on the construction of complex organic molecules from simpler precursors through a series of controlled chemical reactions. The fundamental principles involve understanding reactivity, reaction mechanisms, functional group transformations, and the strategic formation and cleavage of chemical bonds. For molecules like Santalidol, which possess multiple rings and stereocenters, synthetic strategies must address challenges related to molecular complexity, efficiency, and selectivity. The development of efficient and cost-effective synthetic routes is particularly important for compounds intended for industrial scale production, such as fragrance ingredients nih.gov. Organic chemists employ a range of techniques and methodologies to achieve desired molecular architectures, including various types of reactions (e.g., addition, substitution, elimination, rearrangement), the use of catalysts to accelerate reactions and improve selectivity, and the manipulation of reaction conditions such as temperature, pressure, and solvent.

Retrosynthetic Analysis for this compound Structure

Retrosynthetic analysis is a powerful technique used in organic synthesis planning. It involves working backward from the target molecule to simpler, readily available starting materials by applying a series of "transforms," which are the reverse of synthetic reactions thegoodscentscompany.comfishersci.ca. This process helps to break down a complex synthesis problem into smaller, more manageable steps and can reveal multiple potential synthetic routes fishersci.ca.

Stereoselective Synthesis Techniques for Complex Chiral Molecules

This compound exists as a group of stereoisomers, indicating the presence of chiral centers in its structure. Stereoselective synthesis is a critical aspect of synthesizing such molecules, aiming to produce one stereoisomer in preference to others. This is particularly important when different stereoisomers possess distinct biological activities or olfactory properties. Early attempts to synthesize related compounds like the santalols often resulted in low yields and imprecise stereochemistry; however, significant advancements in stereoselective synthesis have been made since the 1970s.

Techniques for achieving stereoselectivity in the synthesis of complex chiral molecules include the use of chiral catalysts, chiral auxiliaries, and controlling reaction conditions to favor specific transition states. Chiral ligands and transition metal complexes, for instance, can be employed in catalytic enantioselective syntheses to obtain pure optical isomers thegoodscentscompany.com. Diastereoselective reactions, which favor the formation of one diastereoisomer over others, are also crucial in constructing molecules with multiple stereocenters. The synthesis of santalols, structurally related to the bicyclic part of this compound, has benefited from the development of highly stereoselective routes, such as copper-catalyzed cyclization-fragmentation reactions used for the enantioselective synthesis of (-)-β-santalol. These examples highlight the importance of precise stereochemical control in the synthesis of this class of compounds.

Development of Novel Synthetic Routes for this compound Derivatives

This compound itself is a synthetic compound, often considered a substitute for natural sandalwood oil components. The development of synthetic routes in this area is driven by the need for sustainable and economically viable alternatives to natural sources, particularly given the endangered status of some sandalwood species. While the primary synthesis of this compound from guaiacol (B22219) and camphene (B42988) is established, research in this field often focuses on developing novel routes to related sandalwood odorants and derivatives with similar or improved olfactory profiles.

The search for novel synthetic routes involves exploring different starting materials, reaction sequences, and catalytic systems to achieve the desired structures efficiently and selectively. This can include the modification of existing synthetic pathways or the design of entirely new strategies based on a deep understanding of chemical reactivity and molecular design principles. Although specific details on novel synthetic routes specifically for this compound derivatives (beyond its core synthesis) were not prominently featured in the search results, the broader context of developing synthetic sandalwood fragrances indicates ongoing research into creating a variety of related compounds through diverse chemical transformations.

Reaction Optimization and Process Chemistry

Reaction optimization and process chemistry are essential steps in translating a laboratory-scale synthesis into an efficient and economical industrial process. Reaction optimization involves systematically studying and adjusting reaction parameters such as temperature, pressure, reactant concentrations, solvent, catalyst loading, and reaction time to maximize yield, purity, selectivity, and minimize by-product formation. Techniques like Design of Experiments (DoE), kinetic modeling, and increasingly, machine learning algorithms are employed to efficiently explore the multi-dimensional parameter space and identify optimal conditions.

Structure Activity Relationship Sar Studies of Santalidol and Derivatives

Theoretical Underpinnings of Structure-Activity Relationship and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) is a fundamental concept in chemistry and biology that explores how variations in the chemical structure of a molecule influence its biological activity. The core principle is that the biological activity of a compound is a function of its chemical structure. By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify key functional groups and structural features responsible for the observed effect. scribd.com

Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing mathematical models that correlate a molecule's biological activity with its physicochemical properties or structural descriptors. scribd.compharmacy180.comslideshare.net These descriptors can represent various aspects of a molecule, including its electronic properties, steric bulk, lipophilicity, and topological features. slideshare.netresearchgate.net QSAR models aim to create a quantitative relationship, often expressed as a mathematical equation, that can predict the activity of new, untested compounds based on their calculated descriptors. pharmacy180.comslideshare.netneovarsity.org This allows for the in silico screening of large chemical libraries and the prioritization of promising candidates for synthesis and experimental testing, thereby accelerating the discovery and design process. neovarsity.orgbasicmedicalkey.com

The theoretical basis of QSAR involves the assumption that similar compounds tend to exhibit similar biological activity profiles. researchgate.net By analyzing a series of structurally related molecules (congeners) and their measured activities, QSAR models seek to identify the specific molecular features that drive variations in potency or efficacy. researchgate.net While QSAR is a powerful predictive tool, it is important to note its limitations, as biological systems are complex and not always perfectly described by simple mathematical relationships. pharmacy180.comresearchgate.net

Computational Chemistry Applications in Molecular Interaction Analysis

Computational chemistry plays a vital role in modern SAR and QSAR studies, providing tools to analyze molecular structures, predict properties, and simulate interactions with biological targets. nih.govarxiv.orgwikipedia.org These methods allow researchers to gain insights at the atomic and molecular level, complementing experimental data. kaust.edu.sa

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. openaccessjournals.combohrium.com In the context of Santalidol and its activity, molecular docking could be used to simulate how this compound or its derivatives interact with olfactory receptors. The process involves searching for the optimal binding pose of the ligand within the receptor's binding site and evaluating the strength of the interaction using scoring functions that consider various forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. arxiv.orgkallipos.grtue.nl MD simulations can provide insights into the flexibility of both the ligand and the receptor, the stability of the ligand-receptor complex, and the dynamic nature of molecular interactions over time. arxiv.orgkaust.edu.sa By simulating the movement of atoms according to the laws of physics, MD can capture conformational changes and refine the understanding of binding poses and affinities predicted by docking studies. arxiv.orgkallipos.gr For studying this compound's interaction with olfactory receptors, MD simulations could help understand how the receptor's structure changes upon ligand binding and how these dynamics influence the olfactory signal transduction.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are computational methods based on the principles of quantum mechanics used to study the electronic structure and properties of molecules. wikipedia.orgkallipos.gr These calculations can provide detailed information about parameters such as molecular geometry, charge distribution, molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and reaction pathways. kallipos.grnih.govmdpi.com

For this compound and its derivatives, quantum chemical calculations can help understand how the distribution of electrons within the molecule influences its interactions with receptors. For example, molecular electrostatic potential (MEP) maps can identify regions of positive and negative charge, highlighting potential sites for electrostatic interactions with the binding site of an olfactory receptor. mdpi.com Analyzing molecular orbitals can provide insights into the molecule's reactivity. mdpi.com While computationally more intensive than molecular mechanics methods used in docking and dynamics, quantum chemical calculations offer a more accurate description of electronic effects crucial for understanding specific interactions like hydrogen bonding and pi-pi stacking. kallipos.grnih.gov

Machine Learning Algorithms for Predictive Modeling in QSAR

Machine learning (ML) algorithms have become increasingly valuable tools in QSAR modeling. neovarsity.orgnih.govchemrxiv.orgpreprints.org These algorithms can analyze complex relationships between molecular descriptors and biological activity, often identifying patterns that might not be apparent through traditional statistical methods. pharmacy180.comneovarsity.org

In QSAR studies of this compound derivatives, ML algorithms can be trained on datasets containing structural descriptors and corresponding activity data (e.g., odor intensity or binding affinity to a specific receptor). Various ML techniques, such as regression models, support vector machines, and neural networks, can be employed to build predictive models. pharmacy180.compreprints.orgnih.gov These models can then be used to predict the activity of novel this compound analogs, guiding the selection of compounds for synthesis and testing. neovarsity.orgchemrxiv.org ML-based QSAR models can handle large datasets and complex non-linear relationships, offering a powerful approach for optimizing the design of new fragrance compounds. pharmacy180.compreprints.org

Identification of Key Structural Motifs for Molecular Recognition

Identifying the key structural motifs responsible for the biological activity of this compound involves pinpointing the specific parts of the molecule that are essential for its interaction with olfactory receptors. This is typically achieved through systematic SAR studies, where different parts of the this compound structure are modified or removed, and the effect on activity is measured.

Computational methods like molecular docking and quantum chemical calculations can aid in identifying these motifs by visualizing and quantifying the interactions between the ligand and the receptor. kaust.edu.saopenaccessjournals.commdpi.com Analyzing the binding poses and interaction energies can highlight the atoms or groups on this compound that form the most significant contacts with the receptor.

Rational Design Principles for Modified this compound Structures

Rational design involves using the knowledge gained from SAR, QSAR, and computational studies to intentionally design and synthesize new molecules with desired properties. nih.govnih.govwikipedia.org For this compound derivatives, the goal of rational design would be to create compounds with improved odor characteristics, increased potency, or different nuances of the sandalwood scent.

The principles of rational design applied to this compound would involve:

Analyzing SAR/QSAR data: Identifying which structural modifications lead to favorable or unfavorable changes in activity.

Utilizing computational insights: Using docking simulations to predict how modifications might affect binding to olfactory receptors and quantum chemical calculations to understand the electronic consequences of structural changes. openaccessjournals.comnih.gov

Incorporating key structural motifs: Designing new derivatives that retain or enhance the structural features identified as crucial for activity.

Exploring chemical space: Designing a series of analogs with systematic variations based on the identified principles to fine-tune the properties.

For example, if SAR studies indicated that a specific hydrophobic region of this compound is important for receptor binding, rational design might involve introducing additional hydrophobic groups in that area. If quantum chemical calculations suggested that a particular functional group's polarity is key for an electrostatic interaction, derivatives with modified electronic properties in that region could be designed.

Rational design is an iterative process that combines computational predictions with experimental synthesis and testing. By applying these principles, researchers can design targeted libraries of this compound derivatives with a higher probability of possessing the desired olfactory properties, moving beyond serendipitous discovery. basicmedicalkey.comnih.gov

Advanced Analytical Methodologies for Santalidol Characterization and Quantification

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating Santalidol from other compounds in a mixture, allowing for the assessment of its purity and the analysis of its composition. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is suitable for separating a wide range of compounds, including those that are less volatile or thermally labile than those analyzed by GC shimadzu.com.au. HPLC uses a liquid mobile phase that is pumped through a column packed with a stationary phase at high pressure shimadzu.com.aunews-medical.net. Separation is achieved based on different interactions between the analytes and the stationary and mobile phases, such as hydrophobic interactions or ion exchange news-medical.net. While HPLC alone identifies compounds based on retention time, which can be shared by different molecules, it is a powerful separation tool for complex mixtures containing this compound shimadzu.com.aunews-medical.net.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a comprehensive analysis of complex samples.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples a GC system with a mass spectrometer. After separation by GC, the eluting compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) wordpress.comcore.ac.uk. The resulting mass spectrum acts as a fingerprint for each compound, allowing for its identification by comparison to spectral libraries wordpress.com. GC-MS is a powerful tool for identifying and quantifying almost all compounds in complex mixtures, such as essential oils and perfumes, which may contain this compound wordpress.com. It is also used to assess the quality and detect adulteration in products like sandalwood oils by analyzing the levels of key compounds haloaaina.comnih.gov. Studies have utilized GC-MS for analyzing the composition of sandalwood oil and identifying its constituents core.ac.ukhaloaaina.comresearchgate.net. Different sampling methods for GC-MS analysis can affect the results, highlighting the importance of method optimization researchgate.net.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines LC (including HPLC) with MS news-medical.net. This technique is particularly useful for analyzing less volatile or more polar compounds that are not suitable for GC mdpi.com. LC-MS separates components in the liquid phase, and the eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra shimadzu.com.aunews-medical.net. LC-MS provides molecular mass and structural information, supplementing the retention time data from LC shimadzu.com.au. LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by performing multiple stages of mass analysis nih.govnih.govnih.govmdpi.com. This technique is increasingly used for quantitative analysis of various compounds in complex matrices nih.govnih.govnih.govmdpi.comresearchgate.netnih.gov.

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC)

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules wordpress.comarchive.org. It provides information about the types and arrangement of atoms within a molecule based on the interaction of atomic nuclei with a magnetic field mdpi.com. Both ¹H NMR and ¹³C NMR are commonly used for structural elucidation and can provide quantitative information by integrating the signals in the spectra mdpi.comresearchgate.netnih.gov. Two-dimensional NMR techniques, such as TOCSY, HSQC-DEPT, HSQC-TOCSY, and HMBC, can further facilitate the assignment of complex spectra and provide detailed information about the connectivity of atoms researchgate.net. NMR spectroscopy is advantageous over MS in that the spectra are usually fully interpretable, providing enough data to elucidate the molecular structure wordpress.comarchive.org. Solid-state NMR (SSNMR) is also a valuable tool for structural studies, particularly for compounds in solid or membrane-bound states nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule archive.orgresearchgate.net. This technique measures the absorption of infrared radiation by the sample, which causes vibrations in the molecular bonds researchgate.net. The pattern of absorbed frequencies is characteristic of the functional groups present researchgate.net. IR spectroscopy can be used as a complementary technique to chromatography and mass spectrometry for the identification and characterization of this compound google.comresearchgate.net. For example, the infrared spectrum of compounds with a specific structure related to this compound has been reported google.com. Different IR techniques, including Fourier Transform Infrared (FT-IR) and two-dimensional correlation infrared (2DCOS-IR) spectroscopy, can provide detailed information for compound identification and differentiation researchgate.net.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structural characteristics of a compound. thermofisher.com In MS, molecules are ionized and then separated based on their m/z ratio, producing a mass spectrum that shows the abundance of each ion. thermofisher.com

For this compound, MS can be used to determine its molecular weight by identifying the molecular ion peak (M+• or [M+H]+, depending on the ionization method). The theoretical mass of this compound (C₁₇H₃₀O₂) is approximately 266.2245802 Da. wikidata.org Observing a peak at or near this m/z value in the mass spectrum provides strong evidence for the presence of this compound.

Furthermore, MS provides insights into the structure of this compound through the analysis of its fragmentation pattern. libretexts.orgacdlabs.com When molecules are ionized, they can break apart into smaller fragments, each with a specific m/z ratio. libretexts.orgacdlabs.com The pattern of these fragments is unique to the compound's structure and can be used as a fingerprint for identification. libretexts.orgacdlabs.com Hard ionization techniques, such as Electron Impact (EI), impart significant energy to the molecule, leading to extensive fragmentation. acdlabs.com Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), result in less fragmentation and often yield a prominent molecular ion peak. acdlabs.com

Tandem Mass Spectrometry (MS/MS), where a selected ion is further fragmented and analyzed, provides even more detailed structural information. thermofisher.com This technique is particularly useful for differentiating isomers or analyzing complex mixtures. nih.gov

Electroanalytical Chemistry Techniques for Chemical Sensing

Electroanalytical chemistry techniques involve the measurement of electrical properties, such as current, voltage, or charge, to obtain information about a chemical system. processsensing.commdpi.com These techniques are increasingly used for chemical sensing due to their sensitivity, selectivity, and potential for miniaturization and in-situ analysis. processsensing.commdpi.comrsc.org

Electrochemical sensors typically consist of a recognition element that interacts with the analyte and a transducer that converts this interaction into a measurable electrical signal. mdpi.com Different electroanalytical techniques exist, including potentiometry, amperometry, and voltammetry. mdpi.com

Potentiometry measures the potential difference between two electrodes under conditions of little to no current flow. mdpi.com Amperometry measures the current flowing through an electrochemical cell at a constant applied potential. mdpi.com Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. mdpi.com

The application of electroanalytical techniques for the direct sensing of this compound would depend on its electrochemical activity. For a compound to be directly detected electrochemically, it typically needs to be oxidizable or reducible within the potential window of the electrode and electrolyte used. processsensing.com Without specific information on the electrochemical properties of this compound, it is difficult to determine if it is directly amenable to detection by these methods.

However, electroanalytical techniques can also be coupled with recognition elements, such as molecularly imprinted polymers (MIPs) or biosensors, to enable the detection of electrochemically inactive substances. mdpi.comrsc.org MIPs are synthetic polymers with recognition sites specifically designed to bind to a target analyte. mdpi.comrsc.org When an MIP is integrated with an electrochemical transducer, the binding of the analyte can cause a change in the electrical signal, allowing for its detection. mdpi.comrsc.org This approach could potentially be explored for the selective sensing of this compound.

While the search results did not provide specific examples of electroanalytical methods applied to this compound, the general principles of electrochemical sensing and the use of recognition elements highlight the potential for developing such methods for its detection, particularly in complex matrices where selective sensing is required. processsensing.commdpi.comrsc.org

Sample Preparation and Matrix Effects in Analytical Chemistry

Sample preparation is a critical initial step in analytical chemistry that transforms a raw sample into a form suitable for analysis by a specific analytical technique. numberanalytics.comorganomation.comwiley.com The goal is to isolate and concentrate the analyte of interest while removing interfering substances from the sample matrix. numberanalytics.comorganomation.com The sample matrix refers to all components of the sample except the analyte. bataviabiosciences.comresearchgate.netlibretexts.org

Effective sample preparation is crucial for obtaining accurate, precise, and reliable analytical results. numberanalytics.comorganomation.comasdlib.org Poor sample preparation can lead to significant errors, including loss of analyte, introduction of contaminants, or matrix effects that suppress or enhance the analytical signal. numberanalytics.combataviabiosciences.com

The specific sample preparation techniques used for this compound would depend on the nature of the sample matrix (e.g., fragrance mixture, environmental sample, biological matrix) and the analytical technique to be employed. Common sample preparation methods include:

Extraction: Separating the analyte from the matrix using a solvent or solid phase. numberanalytics.comorganomation.com Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used techniques. organomation.com

Filtration: Removing solid particles from liquid samples. numberanalytics.comorganomation.com

Dilution: Reducing the concentration of the analyte or matrix components to fall within the linear range of the analytical instrument or to minimize matrix effects. organomation.comchromatographyonline.com

Concentration: Increasing the concentration of the analyte, often by evaporating the solvent, to improve detection limits. numberanalytics.comorganomation.com

Clean-up: Removing interfering substances from the extract using techniques like SPE or precipitation. numberanalytics.com

Matrix effects occur when components in the sample matrix, other than the analyte, influence the analytical signal. bataviabiosciences.comresearchgate.netlibretexts.org These effects can lead to inaccurate quantification by either suppressing or enhancing the signal of the analyte. bataviabiosciences.comresearchgate.netcore.ac.uk Matrix effects are particularly common in techniques like mass spectrometry, especially when using electrospray ionization, where coeluting substances can affect the ionization efficiency of the analyte. bataviabiosciences.comresearchgate.netcore.ac.uk

Addressing matrix effects is essential for accurate quantification. Strategies to mitigate matrix effects include:

Matrix Matching: Preparing calibration standards in a matrix similar to that of the samples. libretexts.orgchromatographyonline.com

Standard Addition: Adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix. libretexts.org

Internal Standards: Adding a known amount of a compound similar in chemical properties to the analyte (but not present in the sample) to both standards and samples to compensate for variations in sample preparation and instrument response. libretexts.org

Dilution: Diluting the sample to reduce the concentration of matrix components. organomation.comchromatographyonline.com

Improved Chromatographic Separation: Enhancing the separation of the analyte from matrix components that cause interference. researchgate.netcore.ac.uk

Advanced Sample Preparation: Employing more selective extraction or clean-up techniques. numberanalytics.comresearchgate.net

For the analysis of this compound, careful consideration of sample preparation and potential matrix effects is necessary, especially when analyzing it in complex matrices like fragrance formulations or environmental samples. The choice of sample preparation method and strategies to address matrix effects will depend on the specific analytical technique used and the nature of the sample.

Future Perspectives and Research Directions for Santalidol

Integration of Omics Technologies in Natural Product Discovery and Characterization

Advancements in Chemoenzymatic Synthesis for Complex Molecules

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers innovative solutions for the synthesis of complex molecules. mdpi.com This approach can lead to novel synthetic pathways that reduce environmental impact and enhance yield and functional diversity. mdpi.com Chemoenzymatic methods have been successfully applied in the synthesis of active pharmaceutical ingredients (APIs), providing scalable and environmentally friendly alternatives to traditional routes. mdpi.com Recent studies highlight key advances in this field, showcasing innovative approaches in chemoenzymatic processes. mdpi.com For example, chemoenzymatic strategies have been developed for the synthesis of complex carbohydrates, such as ganglioside cancer antigens. researchgate.netrsc.org This involves combining chemical synthesis steps with enzymatic reactions to build complex structures efficiently. researchgate.netrsc.org

High-Throughput Screening in Structure-Activity Relationship Studies

High-throughput screening (HTS) is a critical early step in drug discovery, allowing for the rapid identification of candidate compounds from large libraries. researchgate.net HTS generates substantial biological screening data, which can be used to evaluate preliminary structure-activity relationship (SAR) information. researchgate.netnih.gov Extracting SAR information from HTS data is crucial for prioritizing hits and estimating their chemical optimization potential. researchgate.netnih.gov Advances in HTS have transformed the data landscape in environmental and health sciences. nih.gov HTS supports streamlined hit-to-lead transitions by providing data that informs medicinal chemistry efforts, allowing researchers to quickly assess SARs and optimize compounds for potency, selectivity, and pharmacokinetic properties. pharmasalmanac.com Automated quantitative structure-activity relationship (QSAR) modeling can be used to fill data gaps in HTS data. nih.gov High-throughput X-ray crystallography can also be used to extract SAR information directly from the evaluation of crude reaction mixtures. chemrxiv.org

Development of Miniaturized and Automated Analytical Platforms

Miniaturized and automated analytical platforms are increasingly important in chemical and biological research, driven by the need for reduced sample volumes, portability, and increased efficiency. universiteitleiden.nlnih.gov These platforms can integrate various analytical techniques, such as mass spectrometry and nuclear magnetic resonance, into miniaturized workflows. universiteitleiden.nl Automated and miniaturized sample preparation methods are highly desirable, particularly in high-throughput protein production, as they significantly decrease analysis cost and time. nih.gov The development of such platforms can enable more efficient analysis of natural products and their analogues, even from limited sample quantities.

Cross-Disciplinary Approaches in Chemical Biology for Novel Compound Research

Cross-disciplinary approaches, particularly at the interface of chemistry and biology (chemical biology), are crucial for novel compound research. utoronto.cavanderbilt.edu Chemical biology focuses on using small molecules as tools to study biological systems and processes. uni-muenster.de This involves the design, synthesis, and manipulation of small molecules to investigate molecular and cellular functions. uni-muenster.de Research in chemical biology can lead to the development of new chemical probes and provide fundamental insights into biological systems. utoronto.ca By combining expertise in synthetic chemistry with biological research, scientists can explore the potential of natural products and their derivatives for various applications, including drug discovery. utoronto.cavanderbilt.edu

Identification of Unexplored Research Avenues for Santalidol and its Analogues

Given the structural complexity often found in natural products like this compound, unexplored research avenues likely exist in understanding their full biological potential and developing novel applications. Future research could focus on identifying new biological targets or pathways modulated by this compound and its analogues using the advanced technologies described in the preceding sections. Investigating the potential of chemoenzymatic approaches for synthesizing novel this compound analogues with tailored properties represents another significant avenue. Furthermore, applying high-throughput screening and omics technologies could uncover subtle biological activities or interactions not previously identified through traditional methods. The integration of computational approaches, such as AI and QSAR modeling, can aid in predicting potential activities and guiding the synthesis of new analogues.

Q & A

Q. What analytical techniques are recommended for characterizing Santalidol’s purity and structural integrity?

- Methodological Answer: this compound’s purity and structural validation require a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) should supplement these to verify molecular weight and detect impurities. For reproducibility, ensure calibration against certified reference materials and adherence to protocols outlined in analytical chemistry guidelines .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer: Stability studies should follow accelerated degradation protocols under controlled stressors (e.g., temperature, pH, light exposure). Use a factorial design to test interactions between variables. Monitor degradation products via HPLC-MS and compare degradation kinetics using Arrhenius equations. Document all conditions in the "Methods" section, aligning with reproducibility standards for experimental chemistry .

Q. What criteria should guide the selection of solvent systems for this compound’s solubility studies?

- Methodological Answer: Prioritize solvents with polarity matching this compound’s logP value. Use shake-flask or spectrophotometric methods for solubility quantification. Include dimethyl sulfoxide (DMSO) for initial screens due to its broad applicability, but validate with biologically relevant solvents (e.g., PBS for in vitro assays). Reference pharmacopeial standards (e.g., USP, EP) for solvent purity requirements .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different experimental models?

- Methodological Answer: Address discrepancies through systematic sensitivity analyses and meta-analytical frameworks. Compare experimental variables such as cell line viability assays vs. animal model pharmacokinetics. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to contextualize study designs and identify confounding factors. Document limitations in the "Discussion" section, per guidelines for handling data inconsistencies .

Q. What strategies optimize this compound’s enantiomeric separation for pharmacological studies?

- Methodological Answer: Employ chiral stationary phases (CSPs) in HPLC, such as cellulose- or amylose-derived columns. Optimize mobile phase composition (e.g., n-hexane/isopropanol ratios) and temperature gradients. Validate separation efficiency using circular dichroism (CD) spectroscopy. For novel methods, include detailed protocols in supplementary materials to ensure reproducibility .

Q. How should in vitro and in vivo efficacy data for this compound be reconciled in translational research?

- Methodological Answer: Use interspecies pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro IC₅₀ values with in vivo bioavailability. Incorporate allometric scaling for dose adjustments and perform compartmental analyses to account for metabolic differences. Highlight discrepancies in the "Results" section and propose mechanistic hypotheses in the "Discussion," following standards for interdisciplinary data integration .

Q. What computational approaches are suitable for predicting this compound’s molecular interactions with target proteins?

- Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) using crystal structures from the Protein Data Bank (PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For transparency, publish raw simulation data and force field parameters in supplementary files .

Data Analysis & Reporting

Q. How should researchers handle missing or outlier data in this compound’s dose-response studies?

- Methodological Answer: Predefine outlier exclusion criteria in the analysis plan (e.g., Grubbs’ test for statistical outliers). For missing data, use multiple imputation techniques or sensitivity analyses to assess impact. Report all adjustments in the "Methods" section, adhering to epidemiological guidelines for data integrity .

Q. What statistical models are appropriate for analyzing this compound’s time-dependent cytotoxicity profiles?

- Methodological Answer: Use mixed-effects models to account for longitudinal variability. Apply Kaplan-Meier survival analysis for time-to-event data (e.g., cell death thresholds). For non-linear trends, employ sigmoidal curve fitting (e.g., Hill equation). Ensure code and raw datasets are archived in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.